molecular formula C21H23NO4S B13328357 1'-Tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid

1'-Tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid

Cat. No.: B13328357
M. Wt: 385.5 g/mol
InChI Key: MLYHKVYUVUZXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid is a spirocyclic compound that features a unique structural motif combining a cyclohexane ring, an indoline moiety, and a tosyl group

Preparation Methods

The synthesis of 1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include manganese(III) acetate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include spirocyclic diones, alcohols, and substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to proteins and enzymes, modulating their activity. The tosyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid can be compared with other spirocyclic compounds such as:

The uniqueness of 1’-Tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylic acid lies in its combination of a tosyl group with the spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylspiro[2H-indole-3,1'-cyclohexane]-5-carboxylic acid

InChI

InChI=1S/C21H23NO4S/c1-15-5-8-17(9-6-15)27(25,26)22-14-21(11-3-2-4-12-21)18-13-16(20(23)24)7-10-19(18)22/h5-10,13H,2-4,11-12,14H2,1H3,(H,23,24)

InChI Key

MLYHKVYUVUZXJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CCCCC3)C4=C2C=CC(=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.